N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring and the sulfonamide group in its structure contributes to its unique chemical properties and biological activities.
Scientific Research Applications
N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antimalarial agent, with promising results in in vitro evaluations against Plasmodium falciparum . It also exhibits neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases . Additionally, it has shown antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .
Future Directions
The study of triazolopyridines and sulfonamides is a rich field with many potential directions for future research. These could include the synthesis of new derivatives, studies of their reactivity, investigations of their biological activity, and the development of new drugs based on these structures .
Mechanism of Action
Target of Action
It is known that triazole compounds, which include n-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, contributing to its biological activities.
Mode of Action
The compound’s interaction with its targets likely involves binding to specific enzymes or receptors, leading to changes in their function . This interaction could inhibit or enhance the activity of these targets, resulting in the compound’s observed effects.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is plausible that the compound could affect multiple pathways. These could include pathways related to the function of the enzymes or receptors it targets, leading to downstream effects on cellular processes.
Result of Action
Based on the known activities of triazole compounds , the compound could have a range of effects at the molecular and cellular level. These could include changes in enzyme activity, alterations in signal transduction, or effects on cell proliferation.
Biochemical Analysis
Biochemical Properties
N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been found to interact with various enzymes and proteins. It has been investigated for its antimalarial activity, with falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum, being a target enzyme .
Cellular Effects
The effects of this compound on cells are primarily related to its antimalarial activity. It has been shown to inhibit the growth of Plasmodium falciparum in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the target enzyme falcipain-2, leading to inhibition of the enzyme and thus exerting its antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: For industrial production, the scale-up of these reactions can be achieved by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve yields, making it a viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the triazole ring and the sulfonamide group, which can participate in nucleophilic and electrophilic reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield amines or alcohols.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other triazolopyridine derivatives, such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[4,3-a]quinoxalines. These compounds share similar structural features but differ in their biological activities and applications. For instance, 1,2,4-triazolo[1,5-a]pyridines are known for their RORγt inverse agonist activity and are used in the treatment of cardiovascular disorders and type 2 diabetes . On the other hand, 1,2,4-triazolo[4,3-a]quinoxalines exhibit antiviral and antimicrobial activities . The unique combination of the triazole ring and the sulfonamide group in this compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-20-11-4-2-10(3-5-11)16-21(18,19)12-6-7-13-15-14-9-17(13)8-12/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXIZFGOZFYIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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